molecular formula C13H12ClIN2O B13920768 6-Chloro-4-iodo-N-(4-methoxybenzyl)pyridin-2-amine

6-Chloro-4-iodo-N-(4-methoxybenzyl)pyridin-2-amine

Cat. No.: B13920768
M. Wt: 374.60 g/mol
InChI Key: XYNGUZAZRYZFOJ-UHFFFAOYSA-N
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Description

6-Chloro-4-iodo-N-(4-methoxybenzyl)pyridin-2-amine is a chemical compound with the molecular formula C13H12ClIN2O and a molecular weight of 374.60465 g/mol . This compound is of interest due to its unique structure, which includes a pyridine ring substituted with chlorine and iodine atoms, as well as a methoxybenzylamine group.

Preparation Methods

The synthesis of 6-Chloro-4-iodo-N-(4-methoxybenzyl)pyridin-2-amine typically involves multi-step organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The preparation involves the use of boron reagents and palladium catalysts under specific reaction conditions .

Chemical Reactions Analysis

6-Chloro-4-iodo-N-(4-methoxybenzyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Scientific Research Applications

6-Chloro-4-iodo-N-(4-methoxybenzyl)pyridin-2-amine has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Chloro-4-iodo-N-(4-methoxybenzyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

6-Chloro-4-iodo-N-(4-methoxybenzyl)pyridin-2-amine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and iodine atoms on the pyridine ring, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C13H12ClIN2O

Molecular Weight

374.60 g/mol

IUPAC Name

6-chloro-4-iodo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C13H12ClIN2O/c1-18-11-4-2-9(3-5-11)8-16-13-7-10(15)6-12(14)17-13/h2-7H,8H2,1H3,(H,16,17)

InChI Key

XYNGUZAZRYZFOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=CC(=C2)I)Cl

Origin of Product

United States

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